molecular formula C28H31NO11 B593459 triacetylpseurotin A CAS No. 77353-57-2

triacetylpseurotin A

Cat. No. B593459
CAS RN: 77353-57-2
M. Wt: 557.552
InChI Key: AFWXQNFPAMXIOP-YLEXTUNJSA-N
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Description

Triacetylpseurotin A is an alkaloid produced from the endophyte of Polygonum cuspidatum . It belongs to the category of natural compounds and has a molecular formula of C28H31NO11 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 557.552 . It includes multiple functional groups and a large polar surface area . The exact molecular structure analysis would require advanced techniques such as X-ray diffraction or computational crystal structure prediction .

Scientific Research Applications

  • Histone Deacetylase Inhibitors and Gene Expression : Histone deacetylase inhibitors, such as trichostatin A, have been shown to induce histone hyperacetylation and modulate the expression of certain genes. This can lead to changes in cell growth arrest and the expression of specific proteins, such as the WAF1/Cip1 gene, a potent inhibitor of cyclin-dependent kinases (Sowa et al., 1997).

  • Acacetin's Diverse Pharmacological Activities : Acacetin, a naturally occurring flavonoid, possesses various pharmacological properties, including neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. It inhibits several enzymes, suggesting a potential therapeutic application for various conditions (Semwal et al., 2019).

  • Triacetin in Biofuel Applications : Triacetin has been identified as a beneficial bioadditive for biodiesel, acting as an anti-knocking agent and enhancing the performance of biodiesel engines. It can impact motor octane number (MON) and research Octane number (RON), indicating its potential use in improving fuel efficiency (Mufrodi et al., 2018).

Mechanism of Action

The mechanism of action of triacetylpseurotin A is not specified in the search results. Understanding the mechanism of action of a compound typically involves studying its interactions with biological targets .

properties

IUPAC Name

[(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO11/c1-7-8-14-20(37-16(3)30)22(38-17(4)31)21-15(2)23(33)27(40-21)25(39-18(5)32)28(36-6,29-26(27)35)24(34)19-12-10-9-11-13-19/h8-14,20,22,25H,7H2,1-6H3,(H,29,35)/b14-8-/t20-,22-,25+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXQNFPAMXIOP-YLEXTUNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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